molecular formula C14H25NO3 B13297655 tert-Butyl N-(2-formylcyclooctyl)carbamate

tert-Butyl N-(2-formylcyclooctyl)carbamate

Cat. No.: B13297655
M. Wt: 255.35 g/mol
InChI Key: LLWDJVHCIKCLMB-UHFFFAOYSA-N
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Description

Significance of Multifunctionalized Organic Molecules in Modern Chemical Synthesis

Multifunctionalized organic molecules are compounds that possess several distinct functional groups. These molecules are of paramount importance in modern synthesis as they serve as versatile building blocks or intermediates. The presence of multiple reactive sites allows for a series of sequential and selective chemical transformations, enabling the construction of highly complex molecular architectures. cam.ac.uknih.gov This strategy is crucial in the synthesis of natural products and in the development of new therapeutic agents where molecular complexity often correlates with biological activity and target specificity. moravek.com Molecules like tert-Butyl N-(2-formylcyclooctyl)carbamate, which contains a protected amine, an aldehyde, and an eight-membered carbocyclic core, exemplify such a building block, offering multiple points for chemical modification.

Strategic Approaches to the Construction of Molecules Incorporating Diverse Reactive Sites

Synthesizing molecules with diverse reactive sites requires careful strategic planning to control chemoselectivity—the selective reaction of one functional group in the presence of others. total-synthesis.com Key strategies include:

Protecting Group Chemistry : Temporarily masking a reactive functional group to prevent it from participating in a reaction. numberanalytics.comnumberanalytics.com

Orthogonal Protection : Using multiple protecting groups in a single molecule that can be removed under different conditions, allowing for selective deprotection and reaction at specific sites. wikipedia.orgorganic-chemistry.org

Reagent-Based Diversification : Employing specific reagents that react with only one type of functional group in a multifunctional molecule. cam.ac.uk

Stepwise Functional Group Interconversion : Sequentially modifying functional groups in a planned order to build molecular complexity.

These approaches are central to methodologies like Diversity-Oriented Synthesis (DOS), which aims to create libraries of structurally diverse molecules for biological screening. cam.ac.uk

Role of Protecting Group Chemistry in Multistep Organic Transformations

In multistep organic synthesis, protecting groups are indispensable tools. numberanalytics.com They are chemical moieties that are temporarily attached to a functional group to ensure it remains inert during a specific reaction sequence. numberanalytics.comtutorchase.com The use of a protecting group involves three key stages: introduction (protection), the main synthetic transformation(s), and removal (deprotection). wikipedia.org An ideal protecting group should be easy to introduce and remove in high yield under mild conditions and must be stable to the conditions of the reactions for which it is providing protection. total-synthesis.com This strategy prevents unwanted side reactions and is critical for the synthesis of complex targets like peptides and oligonucleotides. total-synthesis.comwikipedia.org

Amino groups are nucleophilic and basic, making them highly reactive towards a wide array of reagents. chemistrysteps.comlibretexts.org To control their reactivity, various protecting groups have been developed. The most common strategy is to convert the amine into a less nucleophilic derivative, such as a carbamate (B1207046) or an amide. organic-chemistry.orglibretexts.org The choice of protecting group is dictated by its stability under different reaction conditions and the specific requirements of the synthetic route.

Protecting GroupAbbreviationTypical Protection ReagentStabilityTypical Deprotection Conditions
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Stable to base, hydrogenolysis, and mild nucleophiles.Strong acids (e.g., TFA, HCl). wikipedia.orgfishersci.co.uk
CarboxybenzylCbz or ZBenzyl chloroformateStable to acidic and basic conditions.Catalytic hydrogenolysis (H₂/Pd-C). chemistrysteps.com
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuStable to acid and hydrogenolysis.Base (e.g., piperidine). wikipedia.org

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amino protecting groups in organic synthesis, particularly in non-peptide chemistry. fishersci.co.ukjk-sci.com Its popularity stems from its ease of introduction, its stability across a broad range of reaction conditions, and the mild conditions required for its removal.

Protection : The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. jk-sci.com The reaction conditions are flexible and generally provide high yields. fishersci.co.uk

Deprotection : The key feature of the Boc group is its lability under acidic conditions. tcichemicals.com It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgjk-sci.com The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group to form a stable tert-butyl cation, isobutene, and carbon dioxide, ultimately liberating the free amine. chemistrysteps.com This acid-lability makes it orthogonal to other protecting groups like Cbz (removed by hydrogenolysis) and Fmoc (removed by base), which is a significant advantage in complex syntheses. wikipedia.org

AspectDescription
Protection Reagents Di-tert-butyl dicarbonate (Boc₂O), 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). jk-sci.com
Reaction Conditions Typically performed with a base like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) in solvents such as THF, dichloromethane, or acetonitrile. wikipedia.orgjk-sci.com
Stability Profile Stable to basic conditions, catalytic hydrogenation, and various nucleophilic reagents. tcichemicals.com
Cleavage Conditions Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgjk-sci.com Scavengers like anisole (B1667542) may be used to trap the resulting tert-butyl cation. wikipedia.org

Challenges and Advances in Medium-Sized Ring Synthesis

Medium-sized rings, which contain 8 to 11 atoms, are important structural motifs in many bioactive natural products. rsc.orgrsc.org However, their synthesis presents significant challenges compared to smaller (5-6 membered) or larger (12+ membered) rings. mdpi.comnih.gov These difficulties arise from a combination of unfavorable enthalpic and entropic factors during cyclization. rsc.orgnih.gov Consequently, medium-sized rings are underrepresented in chemical libraries and marketed drugs. nih.govrsc.org To overcome these hurdles, synthetic chemists have developed innovative strategies, such as ring-expansion reactions, which have proven more effective than direct cyclization methods. mdpi.comnih.gov

Eight-membered carbocycles, such as the cyclooctane (B165968) ring in this compound, are particularly challenging to synthesize and control. princeton.edu

Conformational Dynamics : Unlike the rigid chair conformation of cyclohexane, cyclooctane is highly flexible and can exist in multiple low-energy conformations that readily interconvert. princeton.eduresearchgate.net The primary conformations include the boat-chair (the most stable), crown, and twist-boat-chair forms. princeton.eduresearchgate.net This conformational flexibility complicates synthetic design, as it can be difficult to predict and control the stereochemical outcome of reactions. princeton.edu

Synthetic Hurdles :

High Strain Energy : Eight-membered rings possess relatively high strain energy due to non-ideal bond angles and transannular strain (unfavorable interactions between atoms across the ring). nih.govprinceton.edu

Unfavorable Entropy : The formation of an eight-membered ring from a linear precursor is entropically disfavored because of the significant loss of conformational freedom. nih.gov

Competing Reactions : During cyclization attempts, intermolecular reactions like dimerization or polymerization often outcompete the desired intramolecular ring formation. rsc.org

These challenges mean that direct cyclization is often inefficient, necessitating more sophisticated approaches like transition-metal-catalyzed reactions or rearrangement and fragmentation strategies to construct the cyclooctane core. princeton.edu

Cyclooctane Derivatives in Advanced Synthetic Targets

The cyclooctane ring is a prominent structural motif in a variety of complex natural products and serves as a valuable platform in the design of advanced synthetic targets. nih.gov Unlike smaller, more rigid cycloalkanes, or larger, more flexible rings, cyclooctane and its derivatives exist in a delicate balance of conformational rigidity and flexibility. nih.gov This unique characteristic stems from the existence of multiple low-energy conformations, such as the boat-chair and crown forms, which can be strategically manipulated to control the stereochemical outcome of reactions at various points on the ring. wikipedia.org

The conformational complexity of the cyclooctane framework makes it an unquestionably challenging yet powerful scaffold for asymmetric synthesis. wikipedia.org The defined spatial arrangement of substituents on the eight-membered ring can direct the approach of reagents, enabling high levels of stereoselectivity in subsequent transformations. This has made cyclooctane derivatives attractive starting materials for constructing polycyclic structures through transannular reactions, where a bond is formed between non-adjacent atoms across the ring. nih.gov Furthermore, the incorporation of the cyclooctane core is a recurring theme in the synthesis of molecules designed for medicinal chemistry and materials science. nih.govresearchgate.net For instance, hydroxylated aminocyclooctane carboxylic acids, which are related in structure to the core of this compound, are valuable precursors for novel cyclic β-amino acids. nih.gov

Importance of the Formyl Group as a Synthetic Handle in Organic Transformations

The formyl group (–CHO), the functional group that defines aldehydes, is one of the most versatile and important synthetic handles in organic chemistry. fiveable.mewikipedia.org Its significance stems from the electrophilic nature of the carbonyl carbon, which bears a partial positive charge, making it a prime target for attack by a wide array of nucleophiles. fiveable.mencert.nic.in This inherent reactivity allows the formyl group to serve as a gateway for the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the elaboration of simple molecules into more complex structures.

The synthetic utility of the formyl group is vast, as it can be readily converted into a multitude of other functional groups. libretexts.orgyoutube.com This transformative potential is crucial for building molecular complexity. For example, a formyl group can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into an alkene via the Wittig reaction. fiveable.me It undergoes nucleophilic addition with organometallic reagents (like Grignard or organolithium reagents) to form secondary alcohols, and reacts with amines to form imines, which can be further reduced to amines. wikipedia.orgncert.nic.in This wide range of accessible transformations makes building blocks containing a formyl group, such as this compound, exceptionally valuable in multistep synthetic campaigns. researchgate.net

The table below summarizes some of the key transformations involving the formyl group, highlighting its role as a versatile synthetic intermediate.

Reaction TypeReagent(s)Product Functional Group
Oxidation KMnO₄, H₂CrO₄, Ag₂OCarboxylic Acid
Reduction NaBH₄, LiAlH₄Primary Alcohol
Nucleophilic Addition R-MgBr (Grignard Reagent)Secondary Alcohol
Wittig Reaction Ph₃P=CHR (Phosphorus Ylide)Alkene
Reductive Amination R₂NH, NaBH₃CNTertiary Amine
Cyanohydrin Formation HCN, KCNCyanohydrin
Acetal Formation R-OH, H⁺ catalystAcetal
Aldol (B89426) Condensation Ketone/Aldehyde, Base/Acidβ-Hydroxy Carbonyl

This diverse reactivity underscores the strategic importance of incorporating a formyl group into a molecular scaffold for the synthesis of complex organic molecules. fiveable.mebritannica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl N-(2-formylcyclooctyl)carbamate

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-12-9-7-5-4-6-8-11(12)10-16/h10-12H,4-9H2,1-3H3,(H,15,17)

InChI Key

LLWDJVHCIKCLMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCCCC1C=O

Origin of Product

United States

Advanced Synthetic Methodologies for Tert Butyl N 2 Formylcyclooctyl Carbamate

Retrosynthetic Dissection and Strategic Bond Disconnections

A retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors.

The target molecule, tert-Butyl N-(2-formylcyclooctyl)carbamate, possesses several key structural features that inform its synthetic strategy:

An Eight-Membered Carbocycle: The cyclooctane (B165968) core is a medium-sized ring, the construction of which is often complicated by competing intramolecular and intermolecular reactions.

1,2-Disubstitution Pattern: A formyl (-CHO) group and a tert-butoxycarbonylamino (-NHBoc) group are located on adjacent carbon atoms. The relative stereochemistry (cis or trans) of these two substituents is a critical aspect that must be controlled during synthesis.

Functional Groups: The molecule contains an aldehyde, which is a versatile functional group for further transformations but can also be sensitive to certain reaction conditions. The Boc-carbamate is a common protecting group for an amine, suggesting that a primary amine is a key intermediate.

Based on the molecular architecture, a plausible retrosynthetic pathway involves the following disconnections:

Functional Group Interconversion (FGI): The formyl group can be retrosynthetically derived from the oxidation of a primary alcohol. This simplifies the target to tert-butyl N-(2-(hydroxymethyl)cyclooctyl)carbamate.

C-N Bond Disconnection: The Boc-protected amine can be disconnected to reveal a primary amine, leading to a precursor such as 2-(aminomethyl)cyclooctanol.

Ring Disconnection/Formation: The core challenge lies in the stereocontrolled synthesis of the 1,2-disubstituted cyclooctane ring. Key precursors for the formation of the eight-membered ring could include functionalized bicyclic systems or linear precursors designed for ring-closing reactions.

The primary synthetic challenges identified are:

Efficient construction of the eight-membered ring: Direct cyclization methods often suffer from low yields, necessitating more advanced strategies like ring expansion. nih.gov

Stereocontrol: Establishing the desired relative stereochemistry of the two adjacent functional groups on the flexible cyclooctane ring is non-trivial.

Regioselectivity: Introducing the formyl (or its precursor) and amino groups at the C1 and C2 positions without ambiguity.

Methodologies for the Stereocontrolled Construction of the Cyclooctyl Core

Given the difficulties in forming medium-sized rings, ring expansion strategies have emerged as powerful and effective methods. wikipedia.orgtminehan.com These approaches begin with a more easily synthesized smaller ring (e.g., a five- or six-membered ring) and expand it to the desired eight-membered core.

Ring expansion reactions can be broadly categorized but often involve the generation of a reactive intermediate that undergoes a rearrangement to enlarge the ring.

Cascade ring expansion reactions are highly efficient processes that enable the synthesis of medium-sized rings and macrocycles without requiring the high-dilution conditions typically needed to favor intramolecular reactions. rsc.orgrsc.org These reactions operate through a sequence of kinetically favorable steps, often involving the formation of 5- to 7-membered ring intermediates that subsequently expand. nih.govacs.org

A common strategy, known as cyclization/ring expansion (CRE), involves a linear precursor that first undergoes an intramolecular cyclization to form a reactive intermediate, which then rearranges to the larger ring product. rsc.orgacs.org The thermodynamic driving force for the ring expansion is a key consideration in the design of such reactions. rsc.org This can be achieved by designing systems where the fragmentation step is exergonic, for instance, through the formation of stable products or by proceeding through high-energy reactive intermediates. rsc.org

CRE Method Precursor Type Key Transformation Resulting Ring
Method A/B Linear carboxylic acid with internal and terminal nucleophilesActivation, cyclization onto internal nucleophile, and in-situ ring expansion. nih.govLactones, Lactams
Method E Linear precursor with terminal anilineReaction with triphosgene, cyclization, and ring expansion. nih.govCyclic Carbamates
Multi-CRE Linear precursor with multiple internal nucleophilesA cascade of successive cyclization and ring expansion steps. nih.govrsc.orgLarge Macrocycles

This table summarizes several Cyclization/Ring Expansion (CRE) cascade reaction protocols that can be adapted for the synthesis of functionalized medium-sized rings. nih.gov

For the synthesis of a precursor to this compound, one could envision a linear substrate containing appropriate nucleophiles that, upon a CRE cascade, yields a functionalized eight-membered lactam or lactone, which can then be further modified.

Ring expansion can also be achieved by the cleavage of a specific bond within a bicyclic system. Oxidative cleavage of an alkene is a particularly useful method. tminehan.commasterorganicchemistry.com In this approach, a bicyclic alkene (e.g., a derivative of bicyclo[6.1.0]nonene) can be subjected to ozonolysis or other oxidative cleavage reagents like KMnO₄ or OsO₄. youtube.com This reaction breaks the double bond and typically forms two carbonyl groups. The resulting linear dialdehyde or keto-aldehyde can then undergo an intramolecular reaction (such as an aldol (B89426) condensation or Wittig reaction) to form the eight-membered ring.

A related strategy involves the oxidative cleavage of cyclic allylic phosphonates. This method provides a practical alternative for one-carbon ring expansion. tminehan.com The process starts with a cyclic alkene, which is converted to an allylic phosphonate. Oxidative cleavage of the double bond generates a β-ketophosphonate intermediate, which, upon treatment with a base, undergoes an intramolecular Horner-Wadsworth-Emmons reaction to yield an expanded cyclic enone. tminehan.com

More recently, electrochemical methods have been developed for dehydrogenative ring-expansion reactions. These methods can proceed under mild, oxidant-free conditions. chinesechemsoc.org The reaction is often initiated by the electrochemical oxidation of an amide to form an amidyl radical. This radical can then induce a C-C bond cleavage and subsequent rearrangement to afford an expanded ring system, providing a novel route to medium-sized lactams. chinesechemsoc.org

Method Starting Material Key Reagents Intermediate Product
Allylic Phosphonate Expansion Cycloheptenylalkylphosphonate1. O₃, 2. Baseβ-KetophosphonateCyclooctenone tminehan.com
Electrochemical Expansion N-Aryl-2-azabicyclo[3.2.0]heptan-3-oneElectrolysis (anodic oxidation)Amidyl radicalDihydro-1H-benzo[c]azepin-4(5H)-one chinesechemsoc.org

This table presents examples of ring expansion methodologies involving C-C bond cleavage.

These methods provide a robust toolkit for the synthesis of the cyclooctane core. By functionalizing the initial smaller ring or the linear precursor, it is possible to install the necessary chemical handles that can be converted into the formyl and Boc-amino groups of the final target molecule.

Ring Expansion Strategies for Eight-Membered Carbocycles

Selective Introduction and Functionalization of the Formyl Group on Cyclic Substrates

Once the N-protected cyclooctylamine core is established, the next critical step is the introduction of the formyl group at the adjacent C2 position.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. mdpi.com The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium salt known as the Vilsmeier reagent. mdpi.com This reagent is then attacked by the electron-rich substrate. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde product.

While the Vilsmeier-Haack reaction is most effective on electron-rich aromatic systems, its application can be extended to non-aromatic substrates such as electron-rich alkenes. mdpi.com However, the direct C-H formylation of a saturated, unactivated cycloalkane adjacent to a carbamate (B1207046) group using this method is challenging due to the low nucleophilicity of the C-H bond. Alternative N-formylation methods for amines are well-established, often using formic acid or its derivatives, which could be relevant for modifying the carbamate itself or for alternative synthetic routes. rsc.org For instance, amines can be efficiently N-formylated using formic acid under neat conditions or with acetic formic anhydride. mdpi.com

Reaction NameReagentsElectrophileSubstrate Requirement
Vilsmeier-HaackDMF, POCl₃Chloroiminium salt (Vilsmeier reagent)Electron-rich aromatic or olefinic
N-FormylationFormic Acid, Acetic AnhydrideAcetic Formic AnhydridePrimary or Secondary Amine

This table compares the Vilsmeier-Haack reaction with other formylation methods.

An alternative approach to introducing a formyl group is through the reaction of a carbon nucleophile with a formylating agent. This strategy requires the generation of a nucleophilic center on the cyclooctane ring, typically an organometallic species or an enolate.

For a substrate like N-Boc-cyclooctylamine, this would likely involve a deprotonation at the C2 position (alpha to the nitrogen) to generate a carbanion, followed by trapping with an electrophilic formylating agent. The presence of the N-Boc group can influence the acidity of the adjacent protons. The generation of α-amino carbanions from N-Boc protected amines is a known process, often requiring a strong base like n-butyllithium in the presence of a ligand such as tetramethylpiperidine (TMP). researchgate.net Once formed, this nucleophile could react with a formyl equivalent, such as DMF, to install the desired aldehyde functionality after an aqueous workup.

Nucleophile GenerationFormylating AgentKey Step
Deprotonation with strong base (e.g., n-BuLi/TMP)N,N-Dimethylformamide (DMF)Nucleophilic attack on formyl equivalent
Grignard Reagent FormationEthyl FormateReaction of organometallic with ester

This table outlines general strategies for C-formylation using carbon nucleophiles.

Copper-Catalyzed Alkenyl C–H Formylation as a Potential Route

A promising strategy for the formylation of a cyclooctene precursor involves the direct activation and functionalization of an alkenyl C–H bond. Copper-catalyzed formylation has emerged as a powerful tool for this purpose, offering a direct route to α,β-unsaturated aldehydes. nih.govnih.gov This method typically utilizes a stoichiometric formylating reagent in the presence of a copper catalyst. For instance, the use of dibromochloromethane (BrCHCl₂) as a C1 building block has been successfully demonstrated. nih.govsemanticscholar.org

The reaction proceeds under relatively mild conditions and demonstrates a broad substrate scope, suggesting its potential applicability to cyclooctene derivatives. nih.govsemanticscholar.org The mechanism is thought to involve the bifunctionalization of the alkene, followed by dehydration to yield the alkenyl aldehyde. semanticscholar.org This approach is highly atom-economical and avoids the use of harsh or toxic reagents often associated with traditional formylation methods. semanticscholar.org

Table 1: Key Features of Copper-Catalyzed Alkenyl C–H Formylation

FeatureDescription
Catalyst Typically a copper(I) or copper(II) salt.
Formylating Agent Reagents such as BrCHCl₂ serve as the source of the formyl group. nih.gov
Substrate Scope Generally broad, accommodating various substituted alkenes. nih.gov
Reaction Conditions Mild, often proceeding at or near room temperature.
Advantages High reactivity, direct C-H functionalization, good functional group tolerance. nih.gov

Formylation using Orthoesters as Carbonyl Sources

Another effective method for the introduction of a formyl group is through the use of orthoesters, such as trimethyl orthoformate (TMOF), as carbonyl sources. This approach has been shown to be practical and scalable for the C–H formylation of various substrates, including electron-rich aromatic systems. researchgate.net The reaction is often catalyzed by a Lewis acid, with boron trifluoride diethyl etherate (BF₃·OEt₂) being a particularly effective catalyst. researchgate.net

Key advantages of this methodology include its operational simplicity, the use of inexpensive and readily available reagents, and typically short reaction times at ambient temperatures. researchgate.net The versatility of this method suggests its potential for the formylation of a suitably activated cyclooctane or cyclooctene precursor en route to this compound.

Strategic Installation of the tert-Butyl Carbamate (Boc) Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. nih.govmasterorganicchemistry.com The strategic installation of the Boc moiety onto the amino group of a 2-aminocyclooctanecarbaldehyde precursor is a crucial step in the synthesis of the target compound.

N-Protection of Amines with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. mychemblog.comwikipedia.org This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. jk-sci.com A variety of bases can be employed, including sodium bicarbonate, triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgjk-sci.com The reaction is generally high-yielding and proceeds under mild conditions.

The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate and the release of tert-butanol and carbon dioxide. jk-sci.com

Table 2: Common Conditions for N-Boc Protection with Boc₂O

ReagentsSolvent(s)TemperatureTypical Yield
Boc₂O, NaHCO₃Dioxane/WaterRoom TemperatureHigh
Boc₂O, TEATHF or DCM0 °C to Room TemperatureHigh
Boc₂O, DMAPAcetonitrileRoom TemperatureHigh

Chemoselective Protection in the Presence of Other Functional Groups

In a molecule containing multiple reactive sites, such as the precursor to this compound which contains both an amino and a formyl group (or a precursor to it), chemoselectivity is paramount. The N-protection of the amino group must occur without affecting other sensitive functionalities. Fortunately, the reaction with Boc₂O is highly chemoselective for amines. researchgate.netorganic-chemistry.org

Orthogonal Protection Strategies for Amines

In more complex syntheses, it may be necessary to protect multiple amino groups or other functionalities that will be deprotected at different stages. This requires an orthogonal protection strategy, where each protecting group can be removed under a specific set of conditions without affecting the others. bham.ac.ukfiveable.me

The Boc group is a cornerstone of such strategies. It is stable to most bases and nucleophiles, allowing for the use of base-labile protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group on other sites. wikipedia.orgorganic-chemistry.org Conversely, the Boc group is readily cleaved by acid, while other groups like the carboxybenzyl (Cbz) group, which is removed by hydrogenolysis, remain intact. masterorganicchemistry.com This orthogonality is crucial for the synthesis of complex molecules with multiple functional groups. bham.ac.ukfiveable.me

Table 3: Orthogonal Protecting Group Pairs for Amines

Protecting Group 1Deprotection ConditionProtecting Group 2Deprotection Condition
BocAcid (e.g., TFA)FmocBase (e.g., Piperidine)
BocAcid (e.g., TFA)CbzHydrogenolysis (H₂, Pd/C)
AllocPd(0) catalystBocAcid (e.g., TFA)

Convergent and Step-Economical Synthetic Pathways Towards the Target Compound

A potential convergent strategy could involve the synthesis of a functionalized cyclooctene derivative and a separate fragment containing the protected amine. These two fragments could then be coupled, for example, through a C-C bond-forming reaction, followed by the introduction of the formyl group. Alternatively, a linear approach that minimizes the number of synthetic steps by combining multiple transformations in a single pot (a tandem or cascade reaction) would also be highly desirable. The development of such pathways is a key focus of modern synthetic organic chemistry.

Reactivity and Chemical Transformations of Tert Butyl N 2 Formylcyclooctyl Carbamate

Chemical Reactivity of the Formyl Group

The aldehyde functionality is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium, Amines)

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.comyoutube.com Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are expected to add to the carbonyl carbon to form secondary alcohols after an aqueous workup. The stereoselectivity of such additions would likely be influenced by the steric hindrance imposed by the adjacent N-Boc-amino group and the preferred conformations of the cyclooctane (B165968) ring.

Formation of Imines and Schiff Bases

The reaction of the formyl group with primary amines leads to the formation of imines, also known as Schiff bases. youtube.comlibretexts.orgyoutube.comorganic-chemistry.org This condensation reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. libretexts.orgyoutube.com The reaction is reversible and can be driven to completion by removing the water formed during the reaction. youtube.com

Applications in C-C Bond Formation (Wittig, Knoevenagel, Aldol (B89426) Reactions)

The formyl group is a key participant in several important carbon-carbon bond-forming reactions:

Wittig Reaction: This reaction transforms aldehydes into alkenes upon treatment with a phosphorus ylide (Wittig reagent). organic-chemistry.orgmasterorganicchemistry.com The nature of the substituents on the ylide influences the stereochemistry (E/Z) of the resulting alkene. organic-chemistry.org

Knoevenagel Condensation: This is a condensation reaction between an aldehyde and an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH2 group), typically catalyzed by a weak base. nih.govrsc.orgresearchgate.net The initial adduct usually undergoes dehydration to yield a stable α,β-unsaturated product.

Aldol Reaction: In the presence of a base or acid catalyst, the formyl group can react with an enolate or enol of another carbonyl compound to form a β-hydroxy aldehyde or ketone (an aldol adduct). Subsequent dehydration can lead to an α,β-unsaturated carbonyl compound.

Reductions to Alcohols and Oxidations to Carboxylic Acids

The formyl group can be readily reduced to a primary alcohol using various reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). researchgate.netresearchgate.netstackexchange.com Conversely, oxidation of the aldehyde to a carboxylic acid can be achieved using a range of oxidizing agents, including potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O).

Reductive Amination Strategies

Reductive amination is a powerful method for forming amines. nih.govnih.gov This process involves the initial formation of an imine from the aldehyde and a primary or secondary amine, followed by in-situ reduction of the imine to the corresponding amine. youtube.commasterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to not reduce the initial aldehyde. nih.govmasterorganicchemistry.com A one-pot tandem approach where the amine is also N-Boc protected has been developed. nih.govnih.gov

Formyl Group as a Directing Group in C–H Activation

While the formyl group itself is not a classical directing group for C-H activation in the same way as, for example, a pyridine (B92270) or an amide, the chemistry of directing group-assisted C-H functionalization is a rapidly evolving field. acs.orgresearchgate.net In principle, the oxygen of the formyl group could coordinate to a transition metal catalyst, potentially directing C-H activation at a sterically accessible position on the cyclooctane ring. However, there is no specific literature to support this for the title compound. More commonly, a carboxylic acid derived from the aldehyde might be used to direct transannular C–H functionalization in cycloalkanes. nih.govnih.gov

Transformations Involving the Cyclooctyl Ring System

The cyclooctane scaffold of tert-Butyl N-(2-formylcyclooctyl)carbamate, featuring both an aldehyde and a protected amine, is primed for a variety of chemical modifications. The interplay between the ring's conformational flexibility and the directing effects of its substituents allows for targeted transformations.

Stereoselective Modifications of the Eight-Membered Ring

The stereoselective functionalization of cyclic systems is a cornerstone of modern organic synthesis, enabling precise control over the three-dimensional arrangement of atoms. For the cyclooctyl ring in this compound, stereoselectivity can be achieved through catalyst-directed reactions that differentiate between the faces of the ring or specific C-H bonds. nih.gov The development of rhodium(II) catalysts, for instance, has enabled regio- and stereoselective C-H functionalization in cyclobutanes, a principle that can be extended to larger rings. nih.gov Such catalysts adopt specific geometries that guide the substrate, allowing for the transformation of single C-H bonds. nih.gov

Furthermore, the ring-opening metathesis polymerization (ROMP) of substituted cyclooctenes has demonstrated high levels of regio- and stereoselectivity, producing polymers with high head-to-tail and trans-stereoregularity. acs.org While this applies to the polymerization of unsaturated rings, the underlying principles of catalyst control over the stereochemical outcome of reactions on an eight-membered ring are relevant. The existing stereocenters and functional groups on this compound can influence the diastereoselectivity of subsequent reactions, such as additions to the formyl group or functionalization at positions alpha to the carbonyl.

Potential for Intramolecular Reactions within the Cyclooctane Scaffold

The proximity of the formyl group and the Boc-protected amine on the cyclooctane ring creates the potential for intramolecular reactions, leading to the formation of bicyclic products. One plausible transformation is an intramolecular Michael Initiated Ring Closure (MIRC) reaction. rsc.org This type of reaction involves a conjugate addition followed by an intramolecular cyclopropanation. rsc.org In the context of the target molecule, a derivative could potentially undergo an intramolecular reaction between the enolate of the formyl group (or a derivative thereof) and another part of the molecule.

Another potential pathway involves the interaction between the carbamate (B1207046) and the aldehyde. For example, in systems involving carbamate-modified trans-cyclooctenes, intramolecular cyclization can occur following an initial cycloaddition, leading to tricyclic products. researchgate.net While the specific reaction conditions would be different, this highlights the possibility of the carbamate nitrogen participating in a cyclization with the electrophilic formyl carbon under certain catalytic conditions, potentially after deprotection of the Boc group, to form a bicyclic lactam or related heterocyclic structure.

Selective Deprotection of the N-tert-Butyloxycarbonyl (Boc) Group

The N-tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under many reaction conditions and the relative ease of its removal. nih.gov Its selective cleavage is a critical step in multi-step syntheses involving this compound.

Acid-Catalyzed Boc Deprotection Methods

The most traditional and widely used method for Boc deprotection involves treatment with strong acids. wikipedia.orgfishersci.co.uk This carbamate hydrolysis is typically fast and occurs at room temperature. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane, or hydrochloric acid (HCl) in solvents such as methanol (B129727), ethyl acetate, or dioxane, are effective for this transformation. nih.govwikipedia.org The use of aqueous phosphoric acid has also been reported as a viable method. nih.gov

ReagentTypical Solvent(s)ConditionsReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature wikipedia.org
Hydrochloric Acid (HCl)Methanol, Ethyl Acetate, DioxaneRoom Temperature nih.govwikipedia.org
Sulfuric Acid (H₂SO₄)-- mdpi.com
Phosphoric Acid (H₃PO₄)Aqueous solution- nih.gov

Development of Mild and Chemoselective Deprotection Strategies

While effective, strong acids can be incompatible with other acid-sensitive functional groups within a molecule. This has driven the development of milder and more chemoselective deprotection methods that avoid harsh acidic conditions. acsgcipr.org These strategies are particularly useful when other protecting groups need to be preserved. wikipedia.org

Recent research has shown that oxalyl chloride in methanol can selectively deprotect N-Boc groups under mild, room temperature conditions, with reactions often completing in 1-4 hours. nih.govrsc.org Other methods include the use of Lewis acids or alternative reagents that function under neutral or near-neutral conditions. fishersci.co.uk For instance, trimethylsilyl (B98337) iodide (TMSI) can be used for Boc deprotection when other methods are too harsh for the substrate. wikipedia.orgfishersci.co.uk The solid, easy-to-handle reagent Selectfluor has also been found to selectively remove a Boc group from doubly protected amines. researchgate.net

Reagent(s)Solvent(s)ConditionsKey Advantage(s)Reference(s)
Oxalyl Chloride / MethanolMethanolRoom Temperature, 1-4 hMild, selective nih.govrsc.org
Trimethylsilyl iodide (TMSI)DichloromethaneRoom Temperature, 12-24 hUseful for acid-labile compounds wikipedia.orgfishersci.co.uk
Zinc Bromide (ZnBr₂)DichloromethaneRoom Temperature, 12-24 hAvoids strong acid fishersci.co.uk
SelectfluorAcetonitrile50 °C, 10 hChemoselective, easy to handle researchgate.net
Silica GelTolueneReflux, ~5 hMild, neutral conditions researchgate.net

Mechanisms of Boc Cleavage

The mechanism of acid-catalyzed Boc deprotection is a well-understood process. commonorganicchemistry.com

Protonation : The reaction initiates with the protonation of the carbonyl oxygen of the carbamate group by the acid. commonorganicchemistry.com

C-O Bond Cleavage : The protonated intermediate undergoes cleavage of the bond between the oxygen and the tert-butyl group. This step is facilitated by the formation of the highly stable tert-butyl cation, a tertiary carbocation. commonorganicchemistry.com

Carbamic Acid Formation : This cleavage results in the formation of a carbamic acid intermediate and the tert-butyl cation. wikipedia.orgcommonorganicchemistry.com

Decarboxylation : Carbamic acids are inherently unstable and rapidly decompose, releasing carbon dioxide gas and the free amine. wikipedia.orgcommonorganicchemistry.com

Amine Protonation : Under the acidic reaction conditions, the newly formed free amine is protonated to form an ammonium (B1175870) salt. commonorganicchemistry.com

Kinetic studies have revealed that the reaction rate can exhibit a second-order dependence on the concentration of the acid (e.g., HCl), suggesting a mechanism that may involve a diprotonated intermediate that fragments to the protonated carbamic acid. acs.org

A potential complication of this mechanism is the reactivity of the liberated tert-butyl cation. acsgcipr.org This electrophile can alkylate other nucleophilic sites in the molecule or react with nucleophilic scavengers, such as anisole (B1667542) or thioanisole, which are sometimes added to the reaction mixture to prevent unwanted side reactions. wikipedia.orgacsgcipr.org The cation can also eliminate a proton to form isobutene gas. acsgcipr.orgacs.org

Despite a comprehensive search of available scientific literature, no specific studies detailing the reactivity and chemical transformations of this compound could be identified. The interplay of the aldehyde and carbamate functional groups within this specific cyclooctane framework, particularly concerning chemo- and stereoselective transformations, does not appear to have been reported in dedicated research articles.

General chemical principles can offer hypothetical reaction pathways. The aldehyde group, being a reactive carbonyl moiety, would likely undergo nucleophilic addition reactions. The tert-butoxycarbonyl (Boc) protected amine, while generally stable, can be cleaved under acidic conditions. The stereochemistry of the cyclooctane ring would undoubtedly influence the diastereoselectivity of any reactions at the formyl group or adjacent positions.

However, without specific experimental data from peer-reviewed sources, any detailed discussion on the "Interplay of Functional Groups: Chemo- and Stereoselective Transformations" or "Diastereoselective Control in Transformations Adjacent to the Chiral Centers" for this compound would be purely speculative.

Therefore, the requested article cannot be generated with the required level of scientific accuracy and detail as per the instructions. Further empirical research on this specific compound is needed to provide the basis for such an article.

Computational Studies and Theoretical Investigations

Conformational Analysis of the Cyclooctane (B165968) Ring and its Substituents

The conformational flexibility of the eight-membered cyclooctane ring is a central aspect of its chemistry. Unlike the well-defined chair conformation of cyclohexane, cyclooctane can adopt several low-energy conformations, with the boat-chair (BC) being the most stable, followed by the chair-chair (CC) and boat-boat (BB) forms. princeton.edunih.gov The presence of substituents, such as the tert-butoxycarbonyl (Boc) and formyl groups in tert-butyl N-(2-formylcyclooctyl)carbamate, significantly influences the conformational preferences of the ring.

Energy Minimization and Conformational Searching

Computational methods are essential for exploring the complex potential energy surface of substituted cyclooctanes. Energy minimization and conformational searching algorithms are employed to identify stable conformers and the transition states that connect them. For this compound, a systematic conformational search would likely reveal a number of local minima corresponding to different arrangements of the substituents on various ring conformations.

Interactive Table: Hypothetical Relative Energies of this compound Conformers

ConformationSubstituent Positions (Formyl, Boc-NH)Hypothetical Relative Energy (kcal/mol)
Boat-Chair (BC)Pseudo-equatorial, Pseudo-equatorial0.0
Boat-Chair (BC)Pseudo-axial, Pseudo-equatorial1.5
Boat-Chair (BC)Pseudo-equatorial, Pseudo-axial1.8
Chair-Chair (CC)Equatorial-like, Equatorial-like2.5
Boat-Boat (BB)Flagpole, Flagpole5.0

Note: These values are illustrative and based on general principles of conformational analysis for substituted cyclooctanes.

Impact of Substituents on Ring Conformation and Flexibility

The introduction of the bulky tert-butoxycarbonyl group and the polar formyl group at the 1 and 2 positions of the cyclooctane ring is expected to have a profound impact on its conformational equilibrium. Large substituents generally prefer to occupy pseudo-equatorial positions to minimize steric interactions. nih.govlibretexts.org The preference for equatorial positioning helps to alleviate unfavorable transannular interactions, which are common in medium-sized rings. princeton.edu

The flexibility of the cyclooctane ring may be reduced due to the presence of these substituents, which can restrict pseudorotation pathways between different conformers. slideshare.net The interplay between the steric demands of the Boc group and the electronic effects of the formyl group will dictate the predominant conformation and influence the molecule's reactivity.

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful tool for investigating the electronic structure, energetics, and reactivity of molecules like this compound.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method to obtain accurate information about molecular geometries, vibrational frequencies, and electronic properties. rsdjournal.orgnih.gov For this compound, DFT calculations could be used to:

Optimize the geometries of various conformers to high accuracy.

Calculate the relative energies of these conformers to determine their populations at a given temperature.

Analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity. nih.gov

Simulate infrared (IR) spectra to aid in the experimental characterization of the compound. nih.gov

Transition State Modeling for Reaction Mechanism Elucidation

Transition state modeling using quantum chemical methods is invaluable for understanding the mechanisms of chemical reactions. rsc.org For reactions involving this compound, such as nucleophilic addition to the formyl group or reactions at the carbamate (B1207046) nitrogen, DFT can be employed to locate the transition state structures. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined, providing insights into the reaction kinetics. This approach is instrumental in rationalizing and predicting the stereochemical outcome of reactions.

Predictive Modeling for Stereoselectivity in Synthetic Transformations

The stereoselectivity of reactions involving chiral molecules like this compound is of paramount importance in organic synthesis. Predictive modeling, often guided by computational results, aims to forecast the stereochemical outcome of a reaction. rsc.org

For synthetic transformations of this compound, such as its reduction or olefination, the stereoselectivity will be governed by the conformational preferences of the ground state and the transition state energies leading to different stereoisomeric products. Computational models, including those derived from DFT calculations, can be used to predict which diastereomer will be formed preferentially. researchgate.net By analyzing the steric and electronic factors in the transition states, chemists can design more selective and efficient synthetic routes. The evolution of predictive tools from qualitative models to sophisticated quantitative methods has greatly enhanced the ability to anticipate and control stereoselectivity in complex syntheses. rsc.orgrsc.org

Molecular Dynamics Simulations to Understand Dynamic Behavior

Therefore, there is no published research data available to populate detailed findings or data tables regarding its dynamic behavior, such as conformational changes of the cyclooctyl ring, the orientation of the tert-butoxycarbonyl (Boc) protecting group, or the interactions of the formyl group in a simulated environment.

Future computational research could potentially explore these aspects, providing valuable insights into the molecule's behavior at an atomic level. Such studies would likely involve:

Force Field Parameterization: Developing or validating a force field to accurately model the atomic interactions within this compound.

System Setup: Placing the molecule in a simulation box with a chosen solvent (e.g., water, dimethyl sulfoxide) to mimic experimental conditions.

Simulation Production: Running the MD simulation for a sufficient time (nanoseconds to microseconds) to observe relevant molecular motions and conformational sampling.

Trajectory Analysis: Analyzing the resulting trajectory to extract data on dihedral angles, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and potential intermolecular interactions.

Without such dedicated studies, any discussion on the dynamic behavior of this specific compound would be purely speculative and fall outside the scope of this scientifically accurate article.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Versatile Building Block for the Development of Novel Organic Scaffolds

No research articles or patents were found that describe the application of tert-Butyl N-(2-formylcyclooctyl)carbamate as a foundational molecule for the creation of new organic scaffolds. While carbamates and cyclic aldehydes are common functionalities used in scaffold design, the specific utility of this compound has not been reported.

Utility in Chemical Library Development for Structure-Activity Relationship Studies

No documented cases exist of this compound being used as a core structure for the generation of chemical libraries aimed at exploring structure-activity relationships (SAR). Its potential for diversification through reactions of its formyl and protected amine groups has not been exploited in any published library synthesis for high-throughput screening or SAR studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl N-(2-formylcyclooctyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves multi-step protocols under controlled conditions. For example, analogous carbamates are synthesized via sequential protection/deprotection steps, coupling reactions (e.g., carbamate formation using tert-butoxycarbonyl (Boc) groups), and functional group transformations (e.g., formylation at the cyclooctyl position). Optimization may include adjusting catalysts (e.g., Pd-mediated cross-couplings), temperature gradients, and solvent systems (e.g., DMF or THF) to enhance yields . Characterization intermediates using NMR (¹H/¹³C) and LC-MS ensures reaction progress tracking .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H NMR identifies formyl protons (~8-10 ppm) and Boc-group tert-butyl protons (~1.4 ppm). ¹³C NMR confirms carbonyl (C=O) groups (~150-160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ or [M+Na]+ ions) .
  • HPLC/UPLC : Purity assessment via reverse-phase chromatography with UV detection (λ = 210-254 nm) .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodological Answer: Stability testing involves accelerated degradation studies under varied pH, temperature, and humidity. Store at 2-8°C in inert atmospheres (argon/nitrogen) to prevent Boc-group hydrolysis. Monitor via periodic HPLC analysis and FT-IR for carbonyl integrity .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated with experimental data to elucidate reaction mechanisms involving this compound?

  • Methodological Answer: Use density functional theory (DFT) to model transition states and intermediates. Pair with kinetic studies (e.g., variable-temperature NMR) to validate computational predictions. For example, ICReDD’s workflow combines quantum chemical reaction path searches with experimental feedback loops to optimize conditions (e.g., solvent effects on formylation efficiency) .

Q. What strategies are recommended for resolving contradictions between theoretical predictions and experimental outcomes in the synthesis or reactivity of this compound?

  • Methodological Answer: Discrepancies may arise from unaccounted steric effects (e.g., cyclooctyl ring strain) or solvent interactions. Address these by:

  • Conducting in silico conformational analysis (e.g., molecular dynamics simulations).
  • Redesigning synthetic routes using alternative protecting groups (e.g., Fmoc vs. Boc) .
  • Cross-referencing with structurally similar carbamates (e.g., tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate) to identify pattern deviations .

Q. What methodological approaches are employed to study the interactions of this compound with biological targets, and how can binding affinities be quantified?

  • Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics (ka/kd) to receptors .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.
  • Molecular Docking : Predict binding poses using software like AutoDock Vina, validated by mutagenesis studies .

Q. How can researchers address the limited published data on this compound and its analogs?

  • Methodological Answer: Leverage structural analogs (e.g., tert-Butyl (4-chlorophenethyl)carbamate) for comparative studies. Use cheminformatics tools (e.g., PubChem’s BioActivity data) to infer reactivity or bioactivity trends. Propose collaborative studies via platforms like the Contested Territories Network to share experimental methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.